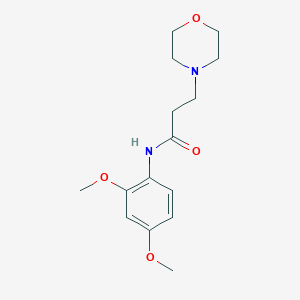
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as JNJ-40411813, is a novel and selective antagonist of the metabotropic glutamate 2 (mGlu2) receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its crystal structure, which is key in understanding its interactions and mechanisms in various applications. For instance, the crystal structure of dimethomorph, a morpholine fungicide, has been elucidated, demonstrating significant angles between the central chlorophenyl and terminal benzene and morpholine rings, forming a three-dimensional structure (Kang et al., 2015).
Herbicidal Activity
Research has also explored the herbicidal activity of compounds related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. A study on a similar compound demonstrated effective herbicidal properties, suggesting potential agricultural applications (Liu et al., 2008).
Anticonvulsant Properties
The compound has been investigated for its potential in creating hybrid anticonvulsant agents. A study synthesized new hybrid compounds derived from propanamides, showing broad spectra of activity in preclinical seizure models, highlighting its potential in antiepileptic drug development (Kamiński et al., 2015).
Synthesis and Optimization in Medicinal Chemistry
In medicinal chemistry, the optimization of related compounds has led to potent inhibitors of Src kinase activity, demonstrating the compound's versatility in drug development (Boschelli et al., 2001).
Novel Alkaloid Discovery
Research has also led to the discovery of new alkaloids with structures related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, contributing to the expanding knowledge of natural compounds (Yang et al., 2004).
Water-Soluble Receptor Antagonists
Studies have developed water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral clinical administration, expanding the scope of therapeutic applications (Harrison et al., 2001).
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide |
|---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-3-4-13(14(11-12)20-2)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
CUTHMKQBRIUQAD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC |
Löslichkeit |
44.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)







